Cas no 56216-04-7 (2-(ethanesulfinyl)ethan-1-amine)

2-(ethanesulfinyl)ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-73279-0.1g |
2-(ethanesulfinyl)ethan-1-amine |
56216-04-7 | 95% | 0.1g |
$202.0 | 2023-02-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370338-250mg |
2-(Ethylsulfinyl)ethan-1-amine |
56216-04-7 | 95% | 250mg |
¥6220.00 | 2024-05-08 | |
Enamine | EN300-73279-0.05g |
2-(ethanesulfinyl)ethan-1-amine |
56216-04-7 | 95% | 0.05g |
$135.0 | 2023-02-12 | |
Enamine | EN300-73279-10.0g |
2-(ethanesulfinyl)ethan-1-amine |
56216-04-7 | 95% | 10.0g |
$2638.0 | 2023-02-12 | |
Aaron | AR01AHOP-500mg |
2-(ethanesulfinyl)ethan-1-amine |
56216-04-7 | 95% | 500mg |
$685.00 | 2023-12-14 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01080509-1g |
2-(Ethanesulfinyl)ethan-1-amine |
56216-04-7 | 95% | 1g |
¥8654.0 | 2024-04-18 | |
1PlusChem | 1P01AHGD-500mg |
2-(ethanesulfinyl)ethan-1-amine |
56216-04-7 | 95% | 500mg |
$656.00 | 2023-12-16 | |
1PlusChem | 1P01AHGD-1g |
2-(ethanesulfinyl)ethan-1-amine |
56216-04-7 | 95% | 1g |
$821.00 | 2023-12-16 | |
1PlusChem | 1P01AHGD-10g |
2-(ethanesulfinyl)ethan-1-amine |
56216-04-7 | 95% | 10g |
$3323.00 | 2023-12-16 | |
A2B Chem LLC | AV67997-2.5g |
2-(Ethanesulfinyl)ethan-1-amine |
56216-04-7 | 95% | 2.5g |
$1301.00 | 2024-04-19 |
2-(ethanesulfinyl)ethan-1-amine 関連文献
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
2-(ethanesulfinyl)ethan-1-amineに関する追加情報
2-(Ethanesulfinyl)ethan-1-amine: A Comprehensive Overview
2-(Ethanesulfinyl)ethan-1-amine, also known by its CAS number 56216-04-7, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. In this article, we will delve into the chemical structure, synthesis, properties, and recent advancements in its research.
The chemical structure of 2-(Ethanesulfinyl)ethan-1-amine consists of an ethane sulfinyl group attached to an ethanamine backbone. The sulfinyl group (-SO-) introduces a polar nature to the molecule, which plays a crucial role in its solubility and reactivity. The amine group (-NH2) further enhances its ability to form hydrogen bonds, making it a versatile building block in organic synthesis. Recent studies have highlighted the importance of such functional groups in modulating the pharmacokinetic properties of drugs.
One of the key areas of research involving 56216-04-7 is its application as an intermediate in the synthesis of bioactive compounds. For instance, researchers have explored its role in the development of inhibitors for various enzymes, including kinases and proteases. These enzymes are often implicated in diseases such as cancer, inflammation, and infectious disorders. By leveraging the unique reactivity of 2-(Ethanesulfinyl)ethan-1-amine, scientists have been able to design molecules with improved potency and selectivity.
In addition to its role as an intermediate, 56216-04-7 has been studied for its potential as a therapeutic agent itself. Recent findings suggest that it exhibits anti-inflammatory properties by modulating key signaling pathways involved in immune responses. This makes it a promising candidate for the treatment of conditions such as arthritis and allergic reactions. Furthermore, preclinical studies have demonstrated its ability to cross the blood-brain barrier, opening up possibilities for its use in neurodegenerative diseases.
The synthesis of 2-(Ethanesulfinyl)ethan-1-amine involves a multi-step process that typically begins with the oxidation of ethane sulfonic acid to form the sulfinic acid derivative. This is followed by nucleophilic substitution with ammonia or an appropriate amine source to introduce the amine functionality. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste.
The physical and chemical properties of 56216-04-7 are also areas of active research. Its melting point, boiling point, and solubility characteristics are critical factors influencing its stability and bioavailability. Studies have shown that it exhibits moderate solubility in water but can be significantly enhanced through modifications to its structure or formulation strategies such as encapsulation in liposomes or nanoparticles.
In terms of safety and toxicity profiles, preliminary assessments indicate that 2-(Ethanesulfinyl)ethan-1-amine has a favorable safety margin when administered at therapeutic doses. However, further long-term studies are required to fully understand its potential for chronic toxicity or genotoxicity. Regulatory agencies have emphasized the importance of comprehensive toxicological evaluations before considering it for clinical trials.
The environmental impact of 56216-04-7 is another critical consideration. Research into its biodegradability has shown that it undergoes rapid microbial degradation under aerobic conditions, suggesting minimal persistence in natural ecosystems. However, additional studies are needed to assess its impact on aquatic organisms and soil microbiota.
In conclusion, 2-(Ethanesulfinyl)ethan-1-amine (CAS No 56216-04-7) represents a valuable compound with diverse applications in organic synthesis and drug discovery. Its unique chemical properties make it an attractive candidate for developing novel therapeutic agents targeting a wide range of diseases. As research continues to uncover new insights into its structure-function relationships and biological effects, we can expect further innovations that will enhance our understanding and utilization of this compound.
56216-04-7 (2-(ethanesulfinyl)ethan-1-amine) Related Products
- 1403566-60-8(5-(2-Methylamino-pyrimidin-4-yl)-furan-2-carboxylic acid)
- 1597307-80-6((1-ethoxy-2-ethylcyclopentyl)methanamine)
- 1199815-10-5(2,5-Dioxopyrrolidin-1-yl 3-(4-methoxyphenoxy)propanoate)
- 5654-98-8(5H,6H,7H-pyrrolo[2,3-d]pyrimidine)
- 2171709-52-5(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoyl-1,3-thiazolidine-4-carboxylic acid)
- 586410-15-3((E)-4-(3, 5-dimethoxystyryl) aniline)
- 852155-50-1(N-(2-methoxyphenyl)-3,4-dimethyl-N-(2-oxopyrrolidin-1-yl)methylbenzamide)
- 14097-36-0(2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline)
- 669701-31-9(5-(1-Adamantyl)-2-methyl-3-furoic acid)
- 2247101-90-0(Spiro[5.5]undec-2-en-5-one)
